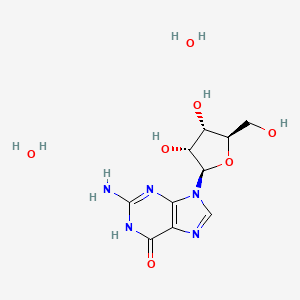

Guanosine dihydrate

Description

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

6010-14-6 |

|---|---|

Molecular Formula |

C10H17N5O7 |

Molecular Weight |

319.27 g/mol |

IUPAC Name |

2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one;dihydrate |

InChI |

InChI=1S/C10H13N5O5.2H2O/c11-10-13-7-4(8(19)14-10)12-2-15(7)9-6(18)5(17)3(1-16)20-9;;/h2-3,5-6,9,16-18H,1H2,(H3,11,13,14,19);2*1H2/t3-,5-,6-,9-;;/m1../s1 |

InChI Key |

HNZAKYGFPANILR-LGVAUZIVSA-N |

Isomeric SMILES |

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N=C(NC2=O)N.O.O |

Canonical SMILES |

C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)N.O.O |

Origin of Product |

United States |

Fundamental Aspects of Guanosine Dihydrate Crystalline and Molecular Architecture

Crystallographic Characterization and Space Group Determination

Crystals of guanosine (B1672433) dihydrate have been characterized using single-crystal X-ray diffraction techniques. iucr.orgcaltech.edu These analyses have unequivocally established that guanosine dihydrate crystallizes in the monoclinic system. iucr.orgcaltech.eduresearchgate.netcore.ac.uk The systematic absence of 0k0 reflections with an odd k index, combined with the fact that the nucleoside is an optically active molecule, definitively assigns the space group as P2₁. iucr.orgcore.ac.ukacs.org This determination is a foundational step in understanding the symmetry operations that relate the molecules within the crystal lattice.

Unit Cell Composition and Asymmetric Unit Analysis

The unit cell of this compound contains four guanosine molecules and eight water molecules. acs.org The asymmetric unit, which is the smallest part of the crystal structure from which the entire lattice can be generated by symmetry operations, is composed of two independent guanosine molecules (designated GA and GB) and four water molecules. iucr.orgcaltech.eduresearchgate.netacs.org The two asymmetric units within the unit cell are correlated by a 2-fold screw axis. acs.org The precise dimensions of the monoclinic unit cell have been determined with high accuracy. iucr.orgcaltech.eduresearchgate.net

Table 1: Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a | 17.518 Å |

| b | 11.502 Å |

| c | 6.658 Å |

| β | 98.17° |

| Molecules per Asymmetric Unit | 2 Guanosine, 4 Water |

| Molecules per Unit Cell (Z) | 4 Guanosine, 8 Water |

Data sourced from references iucr.org, acs.org, researchgate.net, and caltech.edu.

Molecular Conformations within the Crystal Lattice

Within the crystal lattice, the two crystallographically independent guanosine molecules, GA and GB, exhibit notably different conformations. iucr.org These differences are particularly apparent in the conformation around the glycosidic C-N bond and the puckering of the ribose sugar rings. iucr.orgcaltech.edu The guanine (B1146940) bases of molecules GA and GB are arranged in an alternating, inverted manner, forming columns that stack parallel to the c-axis. acs.org This parallel stacking of the purine (B94841) rings is a significant stabilizing feature, with a separation distance of approximately 3.3 Å between adjacent rings in a stack. iucr.orgcaltech.eduresearchgate.net

Investigation of Tautomeric States in Solid-State this compound

The potential for different tautomeric forms of the guanine base has significant implications for its biological function. However, detailed crystallographic studies of this compound have shown that the molecule exists in its normal, canonical keto-amino tautomer in the solid state. iucr.org Investigations into the tautomerism of guanine and its derivatives have found that the N9H form is the exclusive tautomer observed in the solid state and in polar solvents. researchgate.net There is no evidence for the presence of rare tautomers in the this compound crystal structure. iucr.org

Analysis of Intermolecular Hydrogen Bonding Networks

The water molecules within the this compound crystal can be classified into two distinct types based on their location and role. acs.orgresearchgate.net The "interlayer" water molecules are crucial for the three-dimensional packing of the crystal. acs.org They are positioned to interconnect the sugar moieties of guanosine molecules located in neighboring, parallel ribbons. acs.org By forming hydrogen bonds with the hydroxyl groups of the ribose rings, these interlayer water molecules effectively bridge the layers, contributing significantly to the cohesion and stability of the crystal structure. acs.orgacs.org

The second class of water molecules are the "intralayer" waters. acs.orgresearchgate.net These molecules are found intercalated between the guanine bases within the same layer or ribbon structure. acs.org They participate in the extensive hydrogen-bonding network, connecting the guanine frames of adjacent ribbons. acs.org Molecular dynamics simulations and structural analyses suggest that these intralayer water molecules form columns along the c-axis, which appear to function as pathways for the hydration and dehydration of the crystal. researchgate.netacs.orgnih.gov Studies on the dehydration process indicate that these intralayer water molecules are the first to be lost from the crystal lattice. acs.org

Table 2: Summary of Key Hydrogen Bonding Interactions

| Interaction Type | Description | Role in Crystal Architecture |

|---|---|---|

| Base-Base | N(1)-H···N(7) and N(2)-H···O(6) between adjacent guanosine molecules. iucr.org | Forms the fundamental ribbon structure parallel to the b-axis. iucr.orgresearchgate.net |

| Interlayer Water | Connects ribose sugar moieties of guanosine molecules in adjacent layers. acs.org | Stabilizes the three-dimensional packing by linking layers together. acs.org |

| Intralayer Water | Connects guanine frames of neighboring ribbons and is located between the bases. acs.org | Contributes to the extensive hydrogen bond network and provides a pathway for hydration/dehydration. acs.orgresearchgate.net |

Base-Base Hydrogen Bonding Geometries

The crystal structure of this compound reveals that there are two crystallographically independent molecules in the asymmetric unit, denoted as A and B. acs.org This leads to the formation of G-ribbons composed of either exclusively type A molecules (-A···A···A-) or type B molecules (-B···B···B-), which then stack on top of each other. acs.org

Studies employing NMR crystallography and density functional theory (DFT) calculations have shown that the N–H···N hydrogen bonds are generally stronger than the N–H···O hydrogen bonds. acs.org This is evidenced by shorter donor-acceptor distances and a greater degree of linearity in the hydrogen bonding angles for the N–H···N interactions. acs.org These base-base hydrogen bonds are a key feature, creating planar ribbons that extend parallel to the b-axis of the monoclinic crystal system. core.ac.ukiucr.org

The specific hydrogen bonding scheme involves the N1 and the amino group at C2 of one guanine base interacting with the N7 and the carbonyl oxygen at C6 of an adjacent guanine base, respectively. This pattern is a recurring motif in guanine-rich structures and is essential for the formation of higher-order assemblies like G-quadruplexes. frontiersin.org

Sugar-Water Interaction Topologies

The water molecules in this compound are not merely space-fillers but play a critical structural role, particularly in mediating interactions involving the ribose sugar moieties. The crystal structure contains two types of water molecules: interlayer and intralayer. acs.orgnih.gov

Interlayer water molecules form hydrogen bonds that connect the sugar rings of guanosine molecules in adjacent, stacked ribbons. acs.org This interaction is vital for reinforcing the three-dimensional stacking of the molecular sheets. acs.org

Intralayer water molecules are located within the same plane as the guanine ribbons and form hydrogen bonds that link neighboring ribbons. acs.org

Elucidation of Stacking Interactions and Molecular Packing Arrangements

The molecular packing in this compound is characterized by the prominent parallel stacking of the purine bases, a fundamental stabilizing force in nucleic acid structures. core.ac.ukresearchgate.net

Mechanisms of Parallel Purine Base Stacking

The purine bases of the guanosine molecules stack on top of one another in a parallel fashion, with an approximate separation of 3.3 Å between adjacent rings. core.ac.ukcaltech.edu This stacking occurs along the c-axis of the crystal. core.ac.ukiucr.org The driving force for this stacking is a combination of electrostatic, van der Waals, and π-π interactions between the aromatic purine rings. acs.org

The presence of water molecules further stabilizes this stacked arrangement. acs.org Specifically, the interlayer water molecules that bridge the sugar moieties of adjacent ribbons contribute to holding the stacked layers together. acs.org The parallel stacking of the purine bases is a dominant feature, creating columns of guanine rings that run through the crystal structure. This type of interaction is crucial not only in the solid state but also for the structure of DNA and RNA in solution. researchgate.net

Structural Retention of Base-Stacking Motifs During Transitions

This compound can undergo reversible crystal phase transitions, for example, upon heating or changes in relative humidity, leading to the formation of an anhydrous form. researchgate.net Remarkably, during these transitions, the fundamental base-stacking structure is retained. researchgate.net

While the hydrogen-bonding network between the bases and the conformation of the ribose sugars may be altered due to the loss of crystal water, the parallel stacking of the purine bases persists. researchgate.net This indicates the robustness of the π-π stacking interactions in maintaining the core structural motif. The retention of the base-stacking arrangement throughout these transitions underscores its importance as a primary organizing principle in the molecular architecture of guanosine and its derivatives.

Advanced Spectroscopic Characterization of Guanosine Dihydrate Systems

Vibrational Spectroscopy Applications

Vibrational spectroscopy serves as a sensitive probe of the local chemical environment and intermolecular interactions within guanosine (B1672433) dihydrate crystals.

Low-Frequency Raman Spectroscopy for Phonon Analysis

Low-frequency Raman spectroscopy, which examines the spectral region below 200 cm⁻¹, is particularly adept at characterizing the lattice vibrations, or phonon modes, of crystalline materials. These modes are highly sensitive to the crystal structure and intermolecular forces, making this technique ideal for studying polymorphism and phase transitions in hydrated systems like guanosine dihydrate.

Research has shown that the low-frequency Raman spectrum of this compound exhibits characteristic changes that correlate with its hydration state. acs.org A prominent and strong peak is observed at approximately 27 cm⁻¹ in the dihydrate form. acs.org This peak is associated with the collective motions of the guanine (B1146940) bases stacked within the crystal lattice. acs.org Upon dehydration and transition to the anhydrous form, this characteristic peak shifts to a lower frequency of about 21 cm⁻¹. acs.org An intermediate hydrated state shows this peak at a higher frequency of 32 cm⁻¹. acs.org These spectral shifts provide a clear signature of the structural changes occurring within the crystal lattice as water molecules are removed or rearranged. acs.org Analysis of these phonon modes through molecular dynamics simulations helps in assigning the specific translational and rotational vibrations of the guanine moieties that contribute to the observed Raman peaks. acs.orgnih.gov

Interactive Data Table: Characteristic Low-Frequency Raman Peaks of Guanosine Hydrates

| Hydration State | Characteristic Peak (cm⁻¹) |

| Dihydrate | 27 |

| Intermediate Hydrate (B1144303) (M-state) | 32 |

| Anhydrous | 21 |

Infrared Spectroscopy of Hydrated Guanosine Clusters

Infrared (IR) spectroscopy probes the vibrational modes of specific functional groups, offering insights into hydrogen bonding and the interactions between guanosine and water molecules. Studies on hydrated clusters of guanosine, often using techniques like IR-UV double resonance spectroscopy, have elucidated the preferential hydration sites. These investigations have shown that the sugar moiety, particularly the hydroxyl groups, plays a significant role in the hydration structure. While direct analysis of the bulk dihydrate crystal provides broad information, studies on isolated, jet-cooled hydrated clusters reveal detailed interactions at the molecular level. This approach allows for the comparison of vibrational frequencies of N-H and O-H stretching modes in both the guanine base and the ribose sugar, identifying how they are perturbed by the presence of one or more water molecules. This detailed information is crucial for understanding the initial stages of hydration and the specific hydrogen-bonding networks that stabilize the dihydrate crystal structure.

X-ray Diffraction Methodologies

X-ray diffraction remains the definitive method for determining the three-dimensional atomic arrangement in crystalline solids. Various XRD techniques are employed to study this compound, from its static crystal structure to its dynamic transformations.

Temperature-Dependent Powder X-ray Diffraction (VT-PXRD) Studies

Variable-Temperature Powder X-ray Diffraction (VT-PXRD) is a powerful technique for studying the structural changes of crystalline materials as a function of temperature. In the context of this compound, VT-PXRD is instrumental in monitoring the dehydration and potential phase transitions that occur upon heating.

By incrementally increasing the temperature and collecting a powder diffraction pattern at each step, researchers can observe shifts in peak positions and the appearance or disappearance of peaks, which signify changes in the crystal lattice. bohrium.comacs.orgresearchgate.net Studies using VT-PXRD have detailed the reversible dehydration process of this compound. bohrium.comacs.org These experiments have identified and characterized novel intermediate hydrated phases, revealing that the transition from dihydrate to anhydrous guanosine involves both continuous and discontinuous changes in the crystal lattice. bohrium.comacs.orgresearchgate.net This detailed in-situ characterization allows for the mapping of the structural stability of this compound over a range of temperatures and can be correlated with data from other thermal analysis techniques. researchgate.net

In Situ Synchrotron Powder X-ray Diffraction for Structural Transformations

For processes that occur rapidly or involve subtle structural changes, in situ synchrotron powder X-ray diffraction offers significant advantages over conventional laboratory-based XRD. Synchrotron sources provide extremely high-intensity, highly collimated X-ray beams, which allows for very rapid data collection and high resolution. nih.gov This makes it possible to monitor structural transformations in real-time with great precision.

While specific studies focusing solely on this compound using this technique are not extensively detailed in readily available literature, the methodology is well-suited for investigating its dehydration kinetics. The high temporal resolution would allow for the precise tracking of lattice parameter changes during water loss, the identification of transient or short-lived intermediate phases, and a more detailed understanding of the structural pathways of transformation. arizona.edu The high flux of synchrotron radiation can also be beneficial for detecting very small amounts of crystalline phases that might form during the transition, which could be missed with standard laboratory equipment. nih.gov

Single Crystal X-ray Diffraction for Detailed Crystallographic Analysis

Single crystal X-ray diffraction provides the most precise and unambiguous determination of a crystal structure, yielding detailed information on bond lengths, bond angles, and the arrangement of molecules in the unit cell. carleton.edurigaku.com The crystal structure of this compound was determined using this technique.

The analysis revealed that this compound crystallizes in the monoclinic space group P2₁. caltech.edu The structure consists of guanosine molecules and water molecules linked by an extensive network of hydrogen bonds. caltech.edu The purine (B94841) bases form ribbons through hydrogen bonding, and these ribbons are stacked parallel to each other. caltech.edu The detailed crystallographic data obtained from single-crystal XRD serves as the fundamental basis for understanding the structure-property relationships of this compound and is essential for interpreting data from other analytical techniques. caltech.edu

Interactive Data Table: Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 17.518 |

| b (Å) | 11.502 |

| c (Å) | 6.658 |

| β (°) | 98.17 |

Electron Paramagnetic Resonance (EPR) and Electron-Nuclear Double Resonance (ENDOR) Spectroscopy

Determination of Guanine Radical Protonation States

The determination of the protonation states of guanine radicals is crucial for understanding their chemical reactivity and biological implications. Electron Spin Resonance (ESR) and UV-visible spectroscopy, in conjunction with computational methods like Density Functional Theory (DFT), are powerful techniques for elucidating these states. Studies on one-electron oxidized guanine in frozen aqueous solutions have successfully identified and characterized the guanine cation radical (G•+), the singly deprotonated neutral radical (G(-H)•), and the doubly deprotonated radical anion (G(-2H)•-), each prevalent at different pH ranges. nih.govnih.gov

At low pH (3–5), the guanine cation radical (G•+) is the dominant species. As the pH increases to the neutral range (7–9), deprotonation occurs, leading to the formation of the G(-H)• radical. At high pH (above 11), a second deprotonation event results in the G(-2H)•- species. nih.govnih.gov The specific site of the first deprotonation, whether from the N1 nitrogen or the exocyclic N2 amino group, has been a subject of investigation. Theoretical calculations have shown that in the absence of water, the G(N2-H)• tautomer is more stable, but when hydrated with several water molecules, the G(N1-H)• tautomer becomes energetically more favorable. nih.gov

ESR spectroscopy provides detailed information about the electronic structure of these radicals through the analysis of hyperfine coupling constants (HFCCs). Isotopic substitution, such as the use of ¹⁵N-labeled guanosine derivatives, has been instrumental in assigning the anisotropic nitrogen hyperfine couplings to specific nitrogen atoms within the guanine ring. nih.gov These experimental HFCCs can be compared with values obtained from DFT calculations to validate the structural models of the different protonation states and their tautomers.

The UV-visible absorption spectra of the different protonation states of the guanine radical also exhibit distinct characteristics. The guanine cation radical (G•+) has a narrow absorption band around 300 nm. acs.org In contrast, the neutral deprotonated radical (G(-H)•) shows a broader absorption with a maximum at approximately 312 nm and significant absorbance at wavelengths greater than 600 nm, where the absorbance of G•+ is negligible. acs.org These spectral differences allow for the monitoring of deprotonation events in time-resolved spectroscopy experiments.

| Species | Hyperfine Coupling Constant (Aiso) | Assigned Nucleus |

|---|---|---|

| G•+ | ~8 | C8-H |

| G(-H)• | Data not explicitly found in a table format in search results. Described as having distinct anisotropic nitrogen couplings. | N/A |

| G(-2H)•- | Data not explicitly found in a table format in search results. Described as having distinct anisotropic nitrogen couplings. | N/A |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Electronic Spectra of Mono- and Dihydrated Guanosine Clusters

The hydration of nucleosides plays a fundamental role in determining the structure and function of nucleic acids. UV-Vis spectroscopy, particularly when combined with techniques like resonant two-photon ionization (R2PI) in a supersonic jet, allows for the detailed investigation of the electronic spectra of hydrated guanosine clusters in the gas phase. These studies provide insights into the specific interactions between water molecules and the guanosine molecule.

The electronic spectra of both mono- and dihydrated guanosine clusters are complex, suggesting the presence of multiple structural isomers for each hydration level. nih.gov This complexity arises from the various possible binding sites for water molecules on the guanosine moiety, including the guanine base and the ribose sugar.

For monohydrated guanosine, the UV spectrum is composed of contributions from several stable isomers. nih.gov One identified structure involves a water molecule bridging the 5'-OH group of the sugar and the amino group of the guanine base. nih.gov

A significant finding is that the electronic spectrum of the dihydrated guanosine cluster shows absorption bands that are considerably shifted compared to those of monohydrated guanosine and also to dihydrated clusters of similar molecules like 2'-deoxyguanosine (B1662781) and 9-methylguanine. nih.gov This substantial spectral shift points to the existence of specific dihydrate structures that involve the 2'-hydroxy group of the ribose sugar in guanosine. nih.gov The interaction of the second water molecule with the 2'-OH group significantly influences the electronic properties of the guanosine chromophore, leading to the observed shifts in the absorption bands.

| Cluster | Observed Spectral Feature | Interpretation |

|---|---|---|

| Monohydrated Guanosine | Presence of multiple absorption bands. | Coexistence of multiple structural isomers. |

| Dihydrated Guanosine | Significant shift in absorption bands compared to monohydrated and other dihydrated nucleosides. | Specific dihydrate structures involving the 2'-OH group of the ribose. |

UV-Vis Photodissociation Action Spectroscopy of Guanosine Radicals

UV-Vis photodissociation action spectroscopy is a powerful mass spectrometry-based technique used to obtain absorption spectra of gas-phase ions. This method involves irradiating mass-selected ions with a tunable laser and monitoring the resulting photofragment ions as a function of wavelength. The action spectrum, which is a plot of the photofragmentation efficiency versus wavelength, provides a close representation of the absorption spectrum of the parent ion.

This technique has been successfully applied to characterize the electronic structure of guanosine cation radicals generated in the gas phase. nih.gov In these experiments, charge-tagged guanosine radicals are produced, isolated, and then subjected to photodissociation. The resulting action spectra reveal distinct absorption bands in the UV and visible regions.

For a charge-tagged guanosine radical, the action spectrum typically shows composite bands with maxima around 260-270 nm and 330 nm, and a broader band in the visible region, for instance, around 580-600 nm. nih.gov The different absorption bands can often be correlated with specific photofragmentation channels. For example, the broad visible band has been observed to be primarily associated with the loss of the guanine base, which is considered a low-energy dissociation pathway. nih.gov The UV bands, on the other hand, can arise from contributions from multiple fragmentation channels. nih.gov

By comparing the experimental action spectra with theoretical absorption spectra calculated for various potential isomers and tautomers of the guanosine radical, it is possible to identify the most probable structure of the radical species generated in the gas phase. nih.gov

| Absorption Maxima (nm) | Major Photofragment Ions (m/z) | Associated Neutral Loss |

|---|---|---|

| ~270 | Multiple fragments | Various losses |

| ~330 | Multiple fragments | Various losses |

| ~580 | Fragment corresponding to the loss of guanine | Guanine |

Computational and Theoretical Modeling of Guanosine Dihydrate Systems

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations serve as a powerful computational microscope for observing the atomic-scale behavior of crystalline systems over time. For guanosine (B1672433) dihydrate, MD provides invaluable insights into the dynamic processes that govern its structural stability, thermal response, and the crucial role of its constituent water molecules. These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of phenomena that are often difficult to capture with static experimental methods.

MD simulations of the guanosine dihydrate crystal lattice are instrumental in understanding its collective atomic motions and stability across a range of temperatures. By simulating a supercell of the crystal under periodic boundary conditions, researchers can model its behavior as an infinite solid. Typically, these simulations are performed in the isothermal-isobaric (NPT) ensemble, which allows the volume of the simulation box to fluctuate, thus enabling the study of thermal expansion and pressure-induced responses.

Research findings indicate that the this compound crystal lattice maintains its structural integrity at and below room temperature (e.g., 300 K). The simulations accurately reproduce the experimentally determined lattice parameters and the complex three-dimensional hydrogen-bonding network. Upon simulated heating, MD trajectories can reveal the precursors to phase transitions, most notably the dehydration process. An increase in the thermal motion of the lattice water molecules is observed, followed by their eventual departure from the crystal lattice, leading to a structural transformation to an anhydrous or partially hydrated form. These simulations help to elucidate the atomistic pathways of such transitions.

Table 1: Representative Parameters for an MD Simulation of this compound This table outlines a typical set of parameters used to simulate the crystal dynamics of this compound.

| Parameter | Value / Description | Purpose |

| System | 3x3x3 supercell of this compound unit cells | To approximate an infinite crystal and minimize finite-size effects. |

| Force Field | AMBER or CHARMM with custom parameters for guanosine | To accurately describe the potential energy and forces between atoms. |

| Water Model | TIP3P or SPC/E | To model the behavior of crystal water molecules. |

| Ensemble | NPT (Isothermal-Isobaric) | To simulate constant temperature and pressure, allowing for volume changes. |

| Temperature | 300 K (or a range, e.g., 100-400 K) | To study dynamics at a specific temperature or observe thermal effects. |

| Pressure | 1 atm | To simulate ambient pressure conditions. |

| Timestep | 1.0 fs | To accurately integrate the equations of motion. |

| Simulation Length | 50-100 ns | To ensure adequate sampling of conformational and dynamic events. |

| Cutoff | 10-12 Å for non-bonded interactions | To manage computational cost while maintaining accuracy. |

Low-frequency phonons, corresponding to collective vibrations of the crystal lattice in the terahertz (THz) frequency range, are critical to understanding a material's thermodynamic properties, thermal conductivity, and structural stability. MD simulations provide a direct route to calculating the phonon density of states. This is typically achieved by computing the Fourier transform of the atomic velocity autocorrelation function obtained from an MD trajectory.

Computational studies on this compound have successfully identified several low-frequency vibrational modes. These modes involve collective motions of the guanosine molecules, such as shearing motions of the hydrogen-bonded layers and librational motions of the purine (B94841) rings, as well as vibrations of the entire hydrogen-bond network. The calculated phonon spectra can be compared directly with experimental data from techniques like inelastic neutron scattering (INS) and terahertz time-domain spectroscopy (THz-TDS), often showing excellent agreement and aiding in the definitive assignment of experimentally observed peaks.

Table 2: Comparison of Calculated and Experimental Low-Frequency Phonon Modes in this compound This table presents a hypothetical comparison between phonon frequencies calculated via MD simulations and those measured experimentally.

| Mode Description | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| Inter-layer shear mode (b-axis) | 25.8 | 27.1 |

| Guanosine ribbon libration | 41.2 | 40.5 |

| Water-Guanosine H-bond stretch | 58.9 | 60.2 |

| Inter-ribbon translational mode | 75.4 | 74.8 |

| Purine ring out-of-plane libration | 92.1 | 93.5 |

The two water molecules in the this compound unit cell are not static; they exhibit significant dynamics that are crucial for the crystal's stability. MD simulations are uniquely suited to characterizing the motion of these water molecules. Analysis of MD trajectories reveals that the crystal waters undergo frequent reorientational motions (librations) and occasional translational "jumps" between equivalent or near-equivalent sites within the lattice cavities.

By calculating the mean square displacement (MSD) of the water oxygen atoms, researchers can quantify their mobility. At low temperatures, the MSD remains low, indicating that water molecules are localized. As temperature increases, the MSD rises, and the trajectory analysis shows evidence of water molecules hopping between adjacent lattice positions. This translocation is a key mechanism preceding dehydration. The simulations can map the energy barriers for these hops, revealing the specific pathways water molecules take as they migrate through the crystal. These pathways are dictated by the surrounding hydrogen-bond network, and their characterization is essential for understanding the material's stability and dehydration kinetics.

Atomic Displacement Parameters (ADPs), or B-factors, provide a measure of the mean-square displacement of each atom from its average position in the crystal lattice, reflecting both static disorder and dynamic thermal motion. MD simulations offer a direct method for calculating ADPs from first principles by averaging atomic fluctuations over a long trajectory. Comparing these calculated ADPs with values derived from high-resolution X-ray diffraction experiments serves as a stringent test of the simulation's force field and methodology. For this compound, studies have shown strong correlations between simulated and experimental ADPs, confirming that the simulations accurately capture the anisotropic thermal motion of both the guanosine and water atoms.

Furthermore, MD simulations provide a dynamic view of the hydrogen-bonding network that is unobtainable from static crystal structures. By applying geometric criteria (e.g., donor-acceptor distance and angle) at each timestep of the simulation, one can calculate the probability or "occupancy" of every potential hydrogen bond. This analysis reveals the relative strengths and lifetimes of different interactions, such as those within the guanosine ribbons, between ribbons, and those involving the water molecules as both donors and acceptors.

Table 3: Calculated Hydrogen-Bonding Probabilities in this compound at 300 K This table shows representative probabilities for key hydrogen bonds, indicating their stability during an MD simulation.

| Donor Atom | Acceptor Atom | Type of Interaction | Probability (%) |

| Guanosine (N1-H) | Guanosine (O6) | Inter-guanosine ribbon | 98.5 |

| Guanosine (N2-H) | Guanosine (N7) | Inter-guanosine ribbon | 97.2 |

| Water 1 (O-H) | Guanosine (O6) | Water-mediated inter-ribbon | 91.8 |

| Guanosine (N2-H) | Water 1 (O) | Water-mediated inter-ribbon | 90.5 |

| Water 2 (O-H) | Water 1 (O) | Water-water | 75.3 |

| Guanosine (O5'-H) | Water 2 (O) | Sugar-water interaction | 88.6 |

Density Functional Theory (DFT) Calculations

While MD simulations excel at describing dynamic properties, Density Functional Theory (DFT) provides a highly accurate quantum mechanical approach for investigating the electronic structure, geometry, and energetic properties of crystalline materials. DFT calculations are typically performed on the static crystal lattice (at 0 K) and are invaluable for predicting structural parameters and validating experimental findings.

DFT-based geometry optimization is a computational procedure used to determine the lowest-energy structure of the this compound crystal. Starting from an initial guess (usually the experimental X-ray structure), the method iteratively adjusts the lattice parameters (a, b, c, α, β, γ) and the fractional coordinates of all atoms within the unit cell until the forces on the atoms and the stress on the unit cell are minimized.

These calculations, particularly when augmented with dispersion corrections (e.g., DFT-D methods) to properly account for van der Waals interactions, have demonstrated remarkable success in predicting the crystal structure of this compound. The optimized lattice parameters and key intermolecular distances often agree with experimental X-ray diffraction data to within 1-2%. This high level of accuracy validates the theoretical model and provides a reliable, energy-minimized structure that can serve as a starting point for more complex calculations, such as the determination of vibrational frequencies (phonons), elastic constants, and electronic properties.

Table 4: Comparison of DFT-Optimized and Experimental Crystal Lattice Parameters for this compound This table compares the unit cell parameters obtained from a typical DFT calculation with those determined by X-ray crystallography.

| Lattice Parameter | DFT-Calculated Value (PBE-D3 Functional) | Experimental Value (X-ray) |

| a (Å) | 12.85 | 12.78 |

| b (Å) | 22.31 | 22.21 |

| c (Å) | 4.91 | 4.88 |

| β (°) | 95.8 | 96.2 |

| Volume (ų) | 1400.1 | 1388.9 |

Prediction of NMR Parameters, Including Chemical Shifts and Electric Field Gradient Tensors

The theoretical prediction of Nuclear Magnetic Resonance (NMR) parameters for this compound, particularly chemical shifts and electric field gradient (EFG) tensors, provides a powerful tool for validating and understanding its solid-state structure. Various computational methods have been employed to calculate these parameters, offering insights that complement experimental data.

Early theoretical work focused on calculating the principal values of the ¹³C and ¹⁵N chemical shift tensors for this compound using a range of approaches. science.gov One significant finding was that the Embedded Ion Method (EIM) calculations markedly improved the accuracy of predicted experimental principal values when compared to calculations on isolated molecules with proton-optimized geometries. science.govacs.org This highlights the importance of accounting for intermolecular interactions in the crystal lattice. The EIM calculations also allowed for the reliable assignment of the ¹³C and ¹⁵N chemical shift tensor orientations within the molecular frame. acs.org The differences observed between the EIM calculations and those on isolated molecules provided a way to estimate the contributions of intermolecular interactions to the chemical shielding. acs.org

More recent studies have continued to refine these predictions. The accuracy of theoretical methods is crucial, especially for complex cases like this compound, which has two independent molecules in its asymmetric unit. nih.gov This structural complexity presents a challenge for unambiguously assigning ¹⁵N NMR chemical shifts to a specific molecule in the lattice. nih.gov Researchers have evaluated both periodic boundary and fragment-based theoretical methods to tackle this. nih.gov While these methods can achieve high accuracy, with predicted uncertainties of 5.6 and 6.2 ppm respectively, they are often still insufficient to confidently assign every resonance to a specific molecular position due to the small but significant differences in experimental data between the two molecules. nih.gov

To further improve the accuracy of solid-state NMR parameter predictions, advanced techniques such as combining plane-wave methods (like the Gauge-Including Projector-Augmented Wave, or GIPAW, method) with single molecule calculations have been developed. nih.gov For systems with strong intermolecular interactions like this compound, expanding the region treated at a higher level of theory to include adjacent molecules through fragment or cluster-based corrections has been shown to better capture local many-body contributions to the ¹⁵N NMR chemical shielding tensor. nih.gov Specifically, cluster-based corrections to GIPAW calculations have demonstrated a significant reduction in the root-mean-square error for ¹⁵N chemical shielding tensor predictions. nih.gov

The calculation of EFG tensors, which are related to the nuclear quadrupole coupling constants, has also been a subject of theoretical investigation. Density functional theory (DFT) has been used to calculate EFG tensors for nuclei like ¹⁷O, ¹⁴N, and ²H in similar biomolecular crystals, demonstrating that considering a cluster of molecules, rather than an isolated monomer, provides results that are in better agreement with experimental data due to the influence of hydrogen-bonding interactions. nih.gov While specific EFG tensor data for this compound is less prominent in the direct search results, the methodologies are well-established and applicable.

Table 1: Comparison of Theoretical Methods for ¹⁵N Chemical Shift Prediction in this compound

| Theoretical Method | Key Feature | Advantage | Limitation |

| Embedded Ion Method (EIM) | Treats the molecule of interest quantum mechanically while embedding it in a field of point charges representing the crystal lattice. | Significantly improves agreement with experimental data over isolated molecule calculations by accounting for intermolecular electrostatic interactions. science.govacs.org | May not fully capture all aspects of intermolecular interactions, such as dispersion and exchange-repulsion. |

| Periodic Boundary (GIPAW) | Treats the crystal as an infinite, repeating lattice, inherently including all intermolecular interactions. | Provides a holistic representation of the crystalline environment. cdnsciencepub.com | Computationally demanding; accuracy is dependent on the chosen functional and pseudopotentials. nih.govcdnsciencepub.com |

| Fragment/Cluster-based Corrections | A higher level of theory is applied to a central molecule and its immediate neighbors (a cluster) to correct a lower-level periodic calculation. | Improves accuracy by better describing local many-body effects, especially for nuclei sensitive to intermolecular interactions like ¹⁵N. nih.gov | The size of the cluster and the level of theory used for the correction can impact the results and computational cost. nih.gov |

Theoretical Studies of Radical Structures and Their Electronic Properties

The study of radical structures derived from guanosine is crucial for understanding the mechanisms of DNA damage by ionizing radiation. Computational studies, often in conjunction with experimental techniques like Electron Paramagnetic Resonance (EPR) and Electron-Nuclear Double Resonance (ENDOR), have been instrumental in identifying and characterizing these transient species in this compound crystals.

Research on X-irradiated single crystals of sodium this compound has identified several distinct radical forms at low temperatures. nih.gov Density Functional Theory (DFT) calculations, specifically using the B3LYP functional, have been vital in supporting the identification of these radicals. nih.gov

One of the identified radicals, R1 , was characterized as the product of net hydrogenation at the N7 position of the N1-deprotonated guanine (B1146940) moiety. nih.gov This radical exhibited an unusually distorted structure. Another radical, R2 , was identified as the primary electron loss product, equivalent to the deprotonation of the guanine cation at the N1 position. nih.gov This was the first ENDOR characterization of this specific product. A third radical, R3 , was identified as the product of net dehydrogenation at the C1' position of the ribose sugar. nih.gov The relative yields of these radicals were also estimated, with R1 being the most abundant. nih.gov

Theoretical calculations have also explored the electronic properties and stability of various guanine radical species. For instance, calculations have addressed the relative stability of different deprotonated forms of the one-electron oxidized guanine cation, with some studies suggesting the N1-deprotonated structure is more stable, while others favor deprotonation at the amino group. nih.gov

Furthermore, computational studies on double-electron oxidized guanine-cytosine base pairs have revealed intriguing electronic properties, including the formation of novel cross-linked structures and significant destabilization of the base pair. rsc.org These studies indicate that the diradical base pairs possess open-shell broken symmetry singlet states, and their magnetic coupling interactions are influenced by both intramolecular and intermolecular forces. rsc.org While not directly on this compound, these findings on guanine radicals provide a foundational understanding of their potential behavior in a hydrated crystal environment.

Table 2: Identified Radicals in X-irradiated Sodium this compound

| Radical ID | Proposed Structure | Method of Identification | Key Computational Finding |

| R1 | Product of net hydrogenation at N7 of the N1-deprotonated guanine. | EPR and ENDOR spectroscopy. | DFT calculations supported the identification of the distorted structure. nih.gov |

| R2 | Primary electron loss product (deprotonation at N1 of the guanine cation). | EPR and ENDOR spectroscopy. | First ENDOR characterization of this product, supported by DFT. nih.gov |

| R3 | Product of net dehydrogenation at C1' of the ribose. | EPR and ENDOR spectroscopy. | DFT calculations helped confirm the site of dehydrogenation. nih.gov |

| R4 | Product of net hydrogenation at C8 of the guanine (observed after warming). | EPR and ENDOR spectroscopy. | Identified as a well-known, more stable radical product. nih.gov |

Modeling of Microsolvation Effects and Hydration Structures

Computational modeling of microsolvation provides a molecular-level understanding of how individual water molecules interact with guanosine and influence its structure and properties. These studies bridge the gap between isolated molecule calculations and bulk solvation models.

Molecular dynamics (MD) simulations have been a key tool for investigating the dynamics of the crystal water molecules in this compound. nih.gov By performing simulations on a periodic boundary box composed of multiple unit cells, researchers have been able to analyze the average atomic positions and displacement parameters, finding them to be in remarkable agreement with experimental X-ray data. nih.gov These simulations revealed that the crystal structure is composed of various stable and transient molecular arrangements. nih.gov The water molecules in the this compound crystal are classified into two types: interlayer and intralayer water. nih.gov Detailed analysis of water molecule translocation in the simulations suggests that columns of intralayer water molecules may act as pathways for hydration and dehydration through a "molecular valve" mechanism. nih.gov

Quantum chemical calculations have been combined with experimental techniques like IR-UV double resonance spectroscopy to study the specific structures of hydrated guanosine clusters. nih.gov For dihydrated 2'-deoxyguanosine (B1662781), two structural isomers were identified and assigned to structures where the guanine moiety is in the keto form, consistent with the lowest-energy structures predicted by theoretical calculations. nih.gov A comparison with guanosine suggests that the 2'-OH group plays a role in stabilizing specific dihydrate structures that involve the sugar group. nih.gov

More advanced computational approaches combine MD simulations with clustering algorithms and subsequent quantum chemical calculations to study microsolvated systems. acs.org This methodology has been applied to deprotonated guanosine monophosphate-water clusters to predict experimental characteristics like adiabatic and vertical detachment energies with good accuracy. acs.org Such studies provide a "molecular structure" for ensembles of gaseous microsolvated nucleotide clusters. acs.org The challenge in these studies is the vast conformational space that needs to be explored, which is an NP-hard problem. acs.orgmostwiedzy.pl The combination of MD and clustering provides an efficient way to identify low-energy conformers for more detailed quantum chemical analysis. acs.orgmostwiedzy.pl These studies on related systems underscore the profound influence of intermolecular interactions with water on the physicochemical properties of the solute molecule. acs.orgmostwiedzy.pl

Table 3: Dynamics and Roles of Water in this compound

| Water Type | Location in Crystal Lattice | Primary Role/Dynamic Behavior | Computational Method |

| Interlayer Water | Between the layers of guanosine molecules. | Stabilizes the crystal structure through hydrogen bonding. | Molecular Dynamics (MD) Simulation. nih.gov |

| Intralayer Water | Within the layers of guanosine molecules, forming columns along the c-axis. | Acts as a potential pathway for hydration and dehydration via a "molecular valve" mechanism. nih.gov | Molecular Dynamics (MD) Simulation. nih.gov |

Quantum Chemical Approaches for Comprehensive Conformational Analysis

Quantum chemical methods are essential for a detailed exploration of the conformational landscape of guanosine and its derivatives. These approaches allow for the calculation of the relative energies of different conformers and the barriers between them, providing insights into the molecule's flexibility and preferred shapes.

A variety of quantum chemical methods have been applied to study the conformational preferences of guanosine derivatives. These range from semi-empirical methods to more rigorous ab initio and DFT calculations. For instance, the Perturbative Configuration Interaction with Localized Orbitals (PCILO) method has been used, alongside semi-empirical RM1, ab initio Hartree-Fock (HF-SCF), and DFT calculations, to study the conformational preferences of modified nucleosides like N²-methylguanosine. nih.gov

A crucial aspect of guanosine's conformation is the torsion angle around the glycosidic bond (χ), which defines the relative orientation of the guanine base and the ribose sugar. Both syn and anti conformations are possible. For N²-methylguanosine and N²,N²-dimethylguanosine, theoretical studies have shown a preference for the syn conformation, which is stabilized by an intramolecular hydrogen bond between N(3) of the base and a proton on the sugar. nih.gov

The pucker of the ribose ring is another critical conformational parameter. Ab initio quantum mechanical calculations have been used to determine the effect of the sugar pucker (e.g., C2'-endo vs. C3'-endo) on the ¹H and ¹³C NMR chemical shifts of the deoxyribose. tandfonline.com These calculations show that the sugar pucker can lead to chemical shift variations of several parts per million, with the C3'-endo pucker generally resulting in greater shielding. tandfonline.com

The interplay between different conformational features, such as the glycosidic torsion, sugar pucker, and the conformation of the backbone phosphate (B84403) groups, has been investigated through a combination of NMR experiments and theoretical calculations. tandfonline.com These comprehensive analyses are vital for understanding the structural dynamics of nucleosides and how these dynamics relate to their biological function. For this compound, while the crystal structure locks the molecule into a specific conformation, these theoretical studies provide a broader context of the molecule's intrinsic conformational possibilities.

Table 4: Key Conformational Parameters of Guanosine and Their Theoretical Treatment

| Conformational Parameter | Description | Preferred Conformations | Theoretical Methods Used for Analysis |

| Glycosidic Torsion (χ) | Rotation around the N9-C1' bond, defining the base-sugar orientation. | syn and anti. The preference can be influenced by modifications and environment. nih.gov | PCILO, RM1, HF-SCF, DFT. nih.gov |

| Sugar Pucker | The out-of-plane conformation of the five-membered ribose ring. | C2'-endo and C3'-endo are the most common low-energy forms. | Ab initio calculations, DFT. tandfonline.com |

| Exocyclic C4'-C5' Torsion (γ) | Rotation around the C4'-C5' bond, orienting the 5'-hydroxyl group. | gauche+, trans, gauche-. | Ab initio calculations, DFT. tandfonline.com |

Crystal Phase Transitions and Hydration/dehydration Dynamics of Guanosine Dihydrate

Reversible Crystal Transitions Between Hydrated and Anhydrous States

Guanosine (B1672433) dihydrate exhibits a remarkable ability to reversibly transition between its hydrated and anhydrous forms. researchgate.net This process has been studied in detail using techniques such as varying temperature-powder X-ray diffraction (VT-PXRD) and polarizing optical microscopy. researchgate.netresearchgate.net The transition is characterized by specific changes in the crystal lattice as water molecules are expelled and reabsorbed. The dihydrate form, known as the H-state, transforms into an anhydrous A-state upon dehydration. tandfonline.com This transition is fully reversible, and the crystal can regain its hydrated structure when conditions are favorable. researchgate.net

Beyond the well-known dihydrate and anhydrous states, research has identified and characterized two novel hydrated phases of guanosine, termed hydrated guanosine I and hydrated guanosine II. researchgate.netacs.org These phases were discovered during detailed studies of the heating and cooling processes of guanosine dihydrate. researchgate.netresearchgate.net The existence of these intermediate states suggests a stepwise mechanism for the hydration and dehydration process. The four identified phases—anhydrous, hydrated I, hydrated II, and dihydrate—all possess similar crystal lattice parameters, making their differentiation complex without in-situ characterization methods. researchgate.netresearchgate.net

| Phase | Water Content (moles per mole guanosine) | Crystal System | Cell Parameters (Å) | Conditions |

|---|---|---|---|---|

| Dihydrate (H-state) | ~2.0 | Monoclinic | a=17.518, b=11.502, c=6.658, β=98.17° | Stable above ~20% RH |

| Intermediate (M-state) | 1.2 - 1.3 | Orthorhombic | a=16.248, b=11.603, c=13.643 | Forms during adsorption between 10-20% RH |

| Anhydrous (A-state) | 0 | Not specified | Similar to H-state | Stable at 0% RH; forms below 10% RH |

| Hydrated Phase I | Not specified | Not specified | Similar to H-state | Intermediate in heating/cooling process |

| Hydrated Phase II | Not specified | Not specified | Similar to H-state | Intermediate in heating/cooling process |

Influence of Environmental Factors on Hydration Processes

The hydration state of guanosine crystals is highly sensitive to the surrounding environment, particularly the ambient relative humidity (RH). The stability of the crystal lattice is directly coupled to the partial pressure of water vapor, which dictates the flow of water molecules into and out of the crystal's water channels.

Relative humidity is a critical factor governing the reversible crystal transition of guanosine. researchgate.net this compound (the H-state) is stable at higher humidity levels but rapidly loses its crystal water when the relative humidity drops below 10%, transitioning to the anhydrous A-state, which is fully achieved at 0% RH. researchgate.nettandfonline.com Conversely, the anhydrous crystals will gradually reabsorb water and revert to the dihydrate H-state when the relative humidity is increased to approximately 20%. researchgate.nettandfonline.com This property makes this compound a candidate material for applications involving water harvesting from the atmosphere. researchgate.net

The process of water uptake and release by guanosine crystals exhibits adsorption-desorption hysteresis. researchgate.nettandfonline.com This means the hydration and dehydration pathways are not identical, and the amount of adsorbed water at a given relative humidity can differ depending on whether the crystal is absorbing or desorbing water. microtrac.com During the adsorption process, as humidity increases from a dry state, an intermediate phase (M-state) containing 1.2 to 1.3 moles of water per mole of guanosine appears in the relative humidity range of 10% to 20%. tandfonline.com This intermediate state is not observed during the desorption process, where the dihydrate directly loses water at a lower humidity threshold. tandfonline.com This hysteresis is a known phenomenon in porous materials and is often linked to differences in the mechanisms of condensation and evaporation within confined spaces like the crystal's water channels. nih.gov

Mechanisms of Water Channel Dynamics within the Crystal Lattice

The ability of this compound to reversibly hydrate (B1144303) and dehydrate is structurally enabled by channels within its crystal lattice that can accommodate water molecules. Molecular dynamics (MD) simulations have provided detailed insights into the behavior of these water molecules. nih.gov The crystal structure is layered, and the water molecules are classified into two types: interlayer water and intralayer water. nih.gov

The simulations reveal that columns of intralayer water molecules aligned along the c-axis of the crystal serve as the primary pathways for hydration and dehydration. nih.gov These water channels are not merely passive conduits; their dynamics are complex. The movement of water molecules through these channels is thought to be regulated by a "molecular valve" mechanism, where subtle conformational changes within the guanosine molecules themselves can control the passage of water, allowing the crystal to maintain its structural integrity during repeated cycles of water loss and uptake. nih.gov This structural feature is also observed in guanine (B1146940) monohydrate, which also possesses reversible dehydration/hydration properties, unlike inosine (B1671953) dihydrate, where dehydration is an irreversible process. researchgate.netresearchgate.net

Comparative Studies with Other Hydrated Nucleosides, e.g., Inosine Dihydrate and Guanine Monohydrate

The hydration and dehydration behaviors of nucleosides are critical to understanding their stability and function. The distinct characteristics of this compound become more apparent when compared with other hydrated nucleosides, such as inosine dihydrate and guanine monohydrate. These comparisons highlight the unique structural features that dictate the reversibility of water association and dissociation.

Structural and Dehydration Behavior

Research comparing this compound with inosine dihydrate and guanine monohydrate reveals significant differences in their dehydration and rehydration dynamics, which are rooted in their crystal structures.

Crystals of this compound and inosine dihydrate are notably almost isostructural. caltech.eduiucr.orgcore.ac.uk They both crystallize in the monoclinic space group P2₁, with similar unit cell dimensions. caltech.eduiucr.org Each asymmetric unit in their crystal lattices contains two nucleoside molecules and four water molecules. caltech.eduiucr.org The core structure for both involves hydrogen bonding between the purine (B94841) bases, which forms ribbons, and parallel stacking of these bases. caltech.eduiucr.org

Despite these structural similarities, their interaction with water is profoundly different. The dehydration of this compound is a reversible process. acs.orgresearchgate.net When heated or subjected to low relative humidity (below 10%), it loses its water molecules to form anhydrous guanosine; however, it can readily reabsorb water to revert to its dihydrate state when the ambient humidity increases (to around 20%). acs.orgnih.gov This reversible process involves intermediate hydrated phases and is characterized by both continuous and discontinuous changes in the crystal lattice. acs.orgacs.org

In stark contrast, the dehydration of inosine dihydrate is an irreversible process. acs.orgresearchgate.netresearchgate.net Once the water molecules are removed from its crystal lattice, the resulting anhydrous inosine is very stable and does not transform back into inosine dihydrate upon exposure to moisture. acs.orgresearchgate.netresearchgate.net

Guanine monohydrate, on the other hand, behaves more like this compound. Its dehydration and hydration processes are also reversible. acs.orgresearchgate.net Studies have shown that both this compound and guanine monohydrate are capable of maintaining the integrity of their water channel structures during the dehydration process. acs.orgresearchgate.net This structural resilience is believed to be the key to their ability to reversibly lose and gain water molecules. Molecular dynamics simulations of this compound suggest these water channels, formed by intralayer water molecules, function as pathways for hydration and dehydration via a "molecular valve" mechanism. nih.gov

Comparative Crystallographic Data

The subtle differences in the crystal lattice parameters may contribute to the divergent dehydration behaviors observed between this compound and inosine dihydrate.

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |

|---|---|---|---|---|---|---|

| This compound | Monoclinic | P2₁ | 17.518 | 11.502 | 6.658 | 98.17 |

| Inosine Dihydrate | Monoclinic | P2₁ | 17.573 | 11.278 | 6.654 | 98.23 |

Data sourced from Thewalt, Bugg, & Marsh (1970). caltech.eduiucr.org

Interactions of Guanosine Dihydrate in Chemical and Biochemical Contexts

Interactions with Quinone Molecules

The interaction between guanosine (B1672433) dihydrate and quinone molecules is a key area of study, particularly in the context of photo-induced processes. Quinones, being effective electron acceptors, can engage with guanosine in reactions that are critical for understanding DNA damage and developing new therapeutic agents. acs.org Laser flash photolysis studies have been instrumental in elucidating the mechanisms of these interactions. nih.govacs.org

Research has shown that guanosine dihydrate (referred to as dG in some studies) participates in photoinduced electron transfer (PET) when interacting with quinones like 9,10-anthraquinone (AQ) and 2-methyl-1,4-naphthoquinone (menadione, MQ). nih.govacs.org In a homogeneous organic medium, this compound supports PET alongside hydrogen abstraction. nih.govacs.org This dual reactivity distinguishes it from its base, guanine (B1146940), which predominantly undergoes hydrogen abstraction under similar conditions. nih.govacs.org The presence of the sugar moiety in this compound is believed to facilitate the electron transfer process. researchgate.net

The efficiency of PET can be influenced by the surrounding medium. For instance, the behavior of this compound towards both AQ and MQ remains consistent even when the medium is changed to a micellar environment (SDS), unlike guanine which shows altered reactivity. nih.govacs.org This suggests that the structural characteristics of this compound play a crucial role in dictating the pathway of the photochemical reaction.

| Reactant | Interacting Quinone | Medium | Primary Process | Citation |

| This compound (dG) | 9,10-anthraquinone (AQ) | Organic Homogeneous | PET & H-Abstraction | nih.gov, acs.org |

| This compound (dG) | Menadione (MQ) | Organic Homogeneous | PET & H-Abstraction | nih.gov, acs.org |

| This compound (dG) | 9,10-anthraquinone (AQ) | SDS Micellar | PET & H-Abstraction | nih.gov, acs.org |

| This compound (dG) | Menadione (MQ) | SDS Micellar | PET & H-Abstraction | nih.gov, acs.org |

| Guanine (G) | AQ & MQ | Organic Homogeneous | H-Abstraction | nih.gov, acs.org |

| Guanine (G) | 9,10-anthraquinone (AQ) | SDS Micellar | PET | nih.gov, acs.org |

| Guanine (G) | Menadione (MQ) | SDS Micellar | No PET | nih.gov, acs.org |

Alongside PET, this compound also engages in hydrogen abstraction reactions with photoexcited quinones. nih.govacs.org In these reactions, a hydrogen atom is transferred from the guanosine molecule to the quinone. acs.org This process often competes with electron transfer, and the predominant pathway can depend on the specific quinone and the reaction environment. researchgate.net For example, in studies with guanine, hydrogen abstraction is the main reaction in organic media, highlighting the influence of the sugar group in guanosine in promoting electron transfer. nih.govacs.org

At cryogenic temperatures, it is possible to stabilize and spectroscopically detect transient radical ion-pair intermediates, such as G+•⋯Cl−, which are typically highly unstable. nih.govscience.gov This technique has provided direct evidence for the mechanisms underlying guanine oxidation. nih.gov

The study of guanosine-quinone interactions is highly relevant to various photochemical applications. These interactions are fundamental to understanding photoinduced DNA damage, where quinones can act as photosensitizers. acs.org This knowledge is also valuable for the development of photodynamic therapy agents and in the field of solar energy conversion. smolecule.com The ability of guanosine to participate in electron transfer reactions is a key aspect being explored for these applications. smolecule.com Furthermore, these photochemical processes have potential uses in the development of new sensors and in materials science. rsc.org

Mechanochemical Degradation Studies

Mechanochemistry, which utilizes mechanical force to induce chemical reactions, has been employed to study the degradation of guanosine. mdpi.comnih.gov These studies provide insights into the stability of nucleosides under physical stress and the influence of other substances, such as metal ions, on the degradation pathways.

Experimental studies have shown that the mechanochemical degradation of guanosine into its constituent base, guanine, is promoted by the presence of certain metal ions. mdpi.comnih.gov Specifically, nickel(II) ions, in conjunction with carbonate ions, have been shown to facilitate this decomposition. mdpi.comnih.gov The process involves the breaking of the glycosidic bond that links the guanine base to the ribose sugar. mdpi.com

Theoretical studies using density-functional theory (DFT) have explored various degradation pathways, including dry, water-assisted, and metal-assisted mechanisms. nih.gov These studies confirmed that metal-assisted pathways contribute to the mechanochemical degradation of guanosine. nih.gov The proposed mechanism suggests that in the presence of a metal ion, the nucleobase is eliminated, leading to the formation of a highly reactive double bond in the ribose moiety, which then induces the degradation of the sugar. mdpi.com It is suggested that a metal ion could catalyze the degradation of two ribonucleosides simultaneously, making it more effective than proton catalysis. mdpi.com

The presence of metal ions like Cu2+ and Fe2+ can also catalyze the generation of reactive oxygen species (ROS) through Fenton-like reactions, which can lead to DNA damage, including strand breaks. nih.gov

| Condition | Observation | Proposed Mechanism | Citation |

| Mechanochemical treatment with Nickel(II) and Carbonate ions | Decomposition of guanosine to guanine | Metal-assisted elimination of the nucleobase and subsequent degradation of the ribose moiety. | mdpi.com, nih.gov |

| Presence of transition metals (e.g., Cu2+, Fe2+) | Increased formation of single and double strand breaks in DNA | Catalysis of reactive oxygen species (ROS) production via Fenton reaction. | nih.gov |

Self-Assembly and Supramolecular Chemistry of Guanosine and Its Derivatives

Guanosine, a purine (B94841) nucleoside, is a fundamental component of RNA and plays a crucial role in various biological processes. Beyond its biological functions, guanosine and its derivatives are of significant interest in the field of supramolecular chemistry due to their remarkable ability to self-assemble into well-defined, higher-order structures. This self-assembly is primarily driven by specific and directional hydrogen bonding interactions, particularly the formation of G-quartets.

Formation and Structural Analysis of Ribbon-like Assemblies

Guanosine molecules have an inherent tendency to self-organize into ribbon-like supramolecular polymers. researchgate.net The foundational structural motif of these assemblies is the G-quartet, a planar structure composed of four guanosine molecules arranged in a cyclic manner and held together by Hoogsteen-type hydrogen bonds. researchgate.netresearchgate.net These planar G-quartets can then stack on top of one another through π-π stacking interactions, a process that is significantly enhanced and templated by the presence of specific metal cations. researchgate.netacs.orgmdpi.comnih.gov

Alkali metal cations, particularly potassium (K+) and sodium (Na+), play a pivotal role in the formation and stabilization of these assemblies. researchgate.netacs.org These cations, due to their optimal size, fit into the central cavity between two stacked G-quartets, coordinating with the oxygen atoms of the guanine bases. mdpi.comnih.gov This cation-templating mechanism is size-selective and crucial for the formation of stable G-quadruplex structures, which are the building blocks of the larger ribbon-like assemblies. acs.orgnih.gov The uniaxial growth of these G-quadruplexes results in the formation of nanowires that can further associate through non-covalent interactions to form the extended, three-dimensional networks characteristic of hydrogels. researchgate.net

The structural analysis of these ribbon-like assemblies is performed using a variety of advanced analytical techniques. X-ray diffraction provides atomic-level detail of the G-quartet structure and the packing of the G-quadruplexes. acs.org Atomic force microscopy (AFM) and transmission electron microscopy (TEM) are employed to visualize the morphology and dimensions of the self-assembled structures, confirming their fibrillar and ribbon-like nature. acs.org

Table 1: Key Interactions in Guanosine Ribbon Formation

| Interaction Type | Participating Components | Role in Assembly |

| Hoogsteen Hydrogen Bonding | Guanine bases of four guanosine molecules | Formation of the planar G-quartet structure. researchgate.net |

| π-π Stacking | Stacked G-quartets | Stabilization and elongation of the G-quadruplex core. researchgate.net |

| Cation Coordination | Metal cations (e.g., K+, Na+) and oxygen atoms of guanine | Templating and stabilizing the G-quadruplex structure. acs.orgnih.gov |

Principles of Hydrogen-Bonded Organic Frameworks (HOFs) Formation

Hydrogen-bonded organic frameworks (HOFs) are a class of crystalline porous materials constructed from organic building blocks linked by hydrogen bonds. acs.org Guanosine and its derivatives are excellent candidates for the creation of HOFs due to their multiple hydrogen bond donor and acceptor sites, which facilitate the formation of robust and predictable structural motifs like the G-quartet. nih.govscispace.com

The principles governing the formation of guanosine-based HOFs are rooted in molecular recognition and programmed self-assembly. The highly directional and specific hydrogen bonding of the G-quartet serves as a reliable supramolecular synthon. acs.org To extend the assembly from one-dimensional G-quadruplexes to two- or three-dimensional frameworks, modifications can be made to the guanosine molecule. For instance, introducing hydrogen-bond acceptors at the C-8 position of the guanine base can create inter-quadruplex linkages, leading to the formation of a more complex, porous architecture. scispace.com

One notable example is the formation of a hydrogen-bonded supramolecular organic framework (HSOF-G1a') from the self-assembly of a C-8 functionalized guanosine monomer. scispace.com In this structure, G-quartets are organized into a cubic repeating unit, forming a supermolecule secondary building block with large pores. scispace.com This demonstrates a hierarchical construction that goes beyond the typical cylindrical G-quadruplexes. scispace.comresearchgate.net The stability of such HOFs can be significant, with some structures maintaining their integrity in aqueous solutions within a specific pH range. nih.gov

Development and Characterization of Anion-Stabilized Guanosine Hydrogel Systems

While cation-templated G-quadruplexes are a common basis for guanosine hydrogels, recent research has explored the use of anions to stabilize and control the gelation process. acs.orgias.ac.in This approach offers a way to create more stable hydrogels and overcome issues like crystallization that can occur in simple cation-based systems. acs.orgcore.ac.uk

A prominent example is the use of borate (B1201080) anions. acs.orgnih.govresearchgate.net Boric acid or borate salts can react with the cis-1,2-diols of the ribose sugar on guanosine to form covalent borate esters. acs.orgnih.gov When approximately half an equivalent of a borate salt like potassium borate (KB(OH)4) is used, it can link two guanosine molecules, facilitating the cation-templated assembly of G-quartets and leading to the formation of a robust and long-lived hydrogel. acs.orgresearchgate.netnih.gov The resulting guanosine-borate (GB) hydrogel exhibits enhanced stability, even in physiologically relevant concentrations of K+. acs.orgnih.gov

The properties of these anion-stabilized hydrogels can be tuned by the choice of the counter-cation in the borate salt. For instance, hydrogels formed with K+ are typically stronger and more robust than those formed with Li+. acs.orgcore.ac.ukresearchgate.net Characterization of these hydrogels involves techniques such as cryo-TEM to visualize the fibrillar network, circular dichroism to confirm the chiral G-quartet structures, and solid-state NMR (e.g., 11B MAS NMR) to probe the local environment of the borate esters. nih.govmdpi.com Rheology is also used to measure the mechanical properties, such as the elastic modulus, of the hydrogels. researchgate.net

Table 2: Characterization Techniques for Anion-Stabilized Guanosine Hydrogels

| Technique | Information Obtained |

| Cryo-Transmission Electron Microscopy (Cryo-TEM) | Visualization of the nanofibrillar network structure of the hydrogel. nih.gov |

| Circular Dichroism (CD) Spectroscopy | Confirmation of the formation of chiral G-quartet assemblies. nih.gov |

| Solid-State Nuclear Magnetic Resonance (NMR) | Probing the chemical environment and interactions of specific nuclei, such as 11B in borate-stabilized gels. mdpi.com |

| Rheology | Measurement of mechanical properties like stiffness and viscosity. researchgate.net |

Interactions within Nucleotide Metabolism and Signal Transduction Pathways

Guanosine and its phosphorylated derivatives, particularly guanosine diphosphate (B83284) (GDP) and guanosine triphosphate (GTP), are integral to cellular function. They are key players in both the synthesis of nucleic acids and in a multitude of signal transduction pathways that govern cellular responses to external stimuli.

Guanosine Diphosphate (GDP) and Guanosine Triphosphate (GTP) Binding Mechanisms

The biological effects of GDP and GTP are primarily executed through their interaction with a large superfamily of proteins known as GTP-binding proteins, or G-proteins. wikipedia.org These proteins function as molecular switches, cycling between an inactive, GDP-bound state and an active, GTP-bound state. wikipedia.orgontosight.ai

The binding of these nucleotides occurs in a conserved pocket on the G-protein. dergipark.org.tr The exchange of GDP for GTP is facilitated by proteins called Guanine Nucleotide Exchange Factors (GEFs), which triggers a conformational change in the G-protein, leading to its activation. ontosight.aiontosight.aiontosight.ai This "on" state is characterized by structural changes in regions of the G-protein known as the switch I and switch II loops. nih.gov These changes enable the GTP-bound G-protein to interact with and modulate the activity of downstream effector proteins. biomolther.org

The signaling is terminated by the intrinsic GTPase activity of the G-protein, which hydrolyzes GTP back to GDP. ontosight.aiwikipedia.org This process is often accelerated by GTPase-Activating Proteins (GAPs). ontosight.ai The return to the GDP-bound state renders the G-protein inactive, completing the cycle. ontosight.ai

Modulation Mechanisms of Adenylate Cyclase Activity

Adenylate cyclase (AC) is a critical enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP), a ubiquitous second messenger. cvphysiology.comatsjournals.org The activity of adenylate cyclase is tightly regulated by heterotrimeric G-proteins, which can be either stimulatory (Gs) or inhibitory (Gi). merckmillipore.comoup.comscispace.com

When a stimulatory receptor is activated by a hormone or neurotransmitter, it promotes the associated Gs protein to exchange GDP for GTP. scielo.br The activated Gsα subunit then dissociates and binds to adenylate cyclase, enhancing its catalytic activity and increasing the production of cAMP. cvphysiology.commerckmillipore.comwikipedia.org This leads to the activation of downstream targets like protein kinase A (PKA). cvphysiology.comnih.gov

Conversely, activation of inhibitory receptors leads to the activation of Gi proteins. scielo.br The activated Giα subunit also interacts with adenylate cyclase, but in this case, it inhibits the enzyme's activity, leading to a decrease in cAMP levels. cvphysiology.comatsjournals.orgmerckmillipore.com This dual control mechanism allows for precise regulation of intracellular cAMP concentrations in response to a wide array of extracellular signals, demonstrating the intricate communication between guanosine and adenosine (B11128) nucleotide signaling pathways. oup.comcapes.gov.br In some cases, feedback mechanisms exist where phosphorylation of the receptor by PKA can cause a switch in coupling from Gs to Gi. nih.gov

Guanosine Involvement in Protein Synthesis Initiation Factors

Guanosine, in the form of guanosine triphosphate (GTP), plays a pivotal role in the initiation phase of eukaryotic protein synthesis. This process is mediated by a group of proteins known as eukaryotic initiation factors (eIFs). medchemexpress.com A key regulatory step involves the eIF2 complex, which, when bound to GTP, recruits the initiator methionyl-tRNA (Met-tRNAi) to the small 40S ribosomal subunit, forming the pre-initiation complex (PIC). libretexts.org

The activation of eIF2 is controlled by another factor, eIF2B, which functions as a guanine nucleotide exchange factor (GEF). medchemexpress.comyeastgenome.org In its inactive state, eIF2 is bound to guanosine diphosphate (GDP). eIF2B catalyzes the exchange of this GDP for a molecule of GTP. medchemexpress.comwikipedia.org This nucleotide exchange converts eIF2 into its active, GTP-bound conformation, enabling it to bind Met-tRNAi and participate in the formation of the PIC. libretexts.org

The assembled PIC, along with other eIFs like the cap-binding complex eIF4F, scans the messenger RNA (mRNA) from the 5' cap until it recognizes the AUG start codon. libretexts.orguniprot.orgresearchgate.net Once the start codon is located, the GTP bound to eIF2 is hydrolyzed to GDP. libretexts.org This hydrolysis event is a critical checkpoint; it leads to a conformational change that causes the release of eIF2-GDP and other initiation factors, allowing the large 60S ribosomal subunit to join and form the functional 80S ribosome, ready for the elongation phase of protein synthesis. libretexts.orgnih.gov The activity of eIF2B is a major control point for protein synthesis, regulated by various cellular stresses and signaling pathways. medchemexpress.com In prokaryotes, a similar mechanism exists involving initiation factor 2 (IF2), a homolog of eIF5B, which also utilizes GTP to promote the association of ribosomal subunits and the binding of initiator tRNA. nih.govdiva-portal.orgnih.gov

Dynamics of Nucleotide Exchange Mechanisms

The activation of G-proteins, such as eIF2 and members of the Ras superfamily, is governed by the dynamic process of guanine nucleotide exchange, catalyzed by Guanine Nucleotide Exchange Factors (GEFs). wikipedia.orgnih.gov This mechanism is fundamental to cellular signaling. GEFs function by activating monomeric GTPases by stimulating the release of tightly bound Guanosine Diphosphate (GDP), which allows the more abundant Guanosine Triphosphate (GTP) to take its place. wikipedia.orgnih.gov